

An In-depth Technical Guide to Cytogenin: Discovery, Origin, and Biological Activity

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Compound of Interest

Compound Name: Cytogenin

Cat. No.: B1231235

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Abstract

This technical guide provides a comprehensive overview of **Cytogenin**, a novel isocoumarin with significant antitumor and anti-angiogenic properties. It details its discovery and origin from the bacterium *Streptoverticillium eurocidicum*, its chemical structure, and its host-mediated mechanism of action. This document synthesizes available data on its biological activity, outlines experimental protocols for its isolation and characterization, and presents diagrams of the proposed signaling pathways involved in its immunomodulatory effects. The information is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, immunology, and natural product drug discovery.

Discovery and Origin

Cytogenin, a novel antitumor substance, was first isolated from the culture broth of the actinomycete *Streptoverticillium eurocidicum* MI43-37F11. Its chemical structure was elucidated as 3-hydroxymethyl-6-methoxy-8-hydroxy-isocoumarin. The biosynthesis of **Cytogenin** involves a pentaketide intermediate formed from the head-to-tail condensation of five acetate units, with the methyl group of the 6-methoxy functional group originating from methionine[1].

Chemical and Physical Properties

The chemical and physical properties of **Cytogenin** are summarized in the table below.

Property	Value
Chemical Formula	C ₁₁ H ₁₀ O ₅
Molecular Weight	222.19 g/mol
Appearance	White crystalline powder
Solubility	Soluble in methanol, ethanol, and DMSO

Biological Activity

Cytogenin exhibits a unique, host-mediated antitumor effect. Unlike conventional cytotoxic agents, it does not show direct cytotoxicity against tumor cells in vitro, even at concentrations up to 50 µg/ml. Its antitumor activity is attributed to its ability to modulate the host's immune response, specifically through the activation of macrophages and T-cells. Additionally, **Cytogenin** has demonstrated potent anti-angiogenic activity in vivo.

In Vivo Antitumor Activity

Oral administration of **Cytogenin** has been shown to significantly inhibit the growth of Sarcoma-180 (S-180) tumors in murine models. The optimal therapeutic effect was observed with intermittent administration schedules, suggesting an immunomodulatory mechanism of action.

In Vivo Study: Cytogenin against Sarcoma-180 (S-180) Tumors
Tumor Model
Treatment
Key Finding
Note

Anti-Angiogenic Activity

Cytogenin has been shown to inhibit tumor-induced angiogenesis in a mouse dorsal air sac assay. This anti-angiogenic effect contributes to its overall antitumor activity.

In Vivo Study: Anti-Angiogenic Effect of Cytogenin

Assay

Treatment

Key Finding

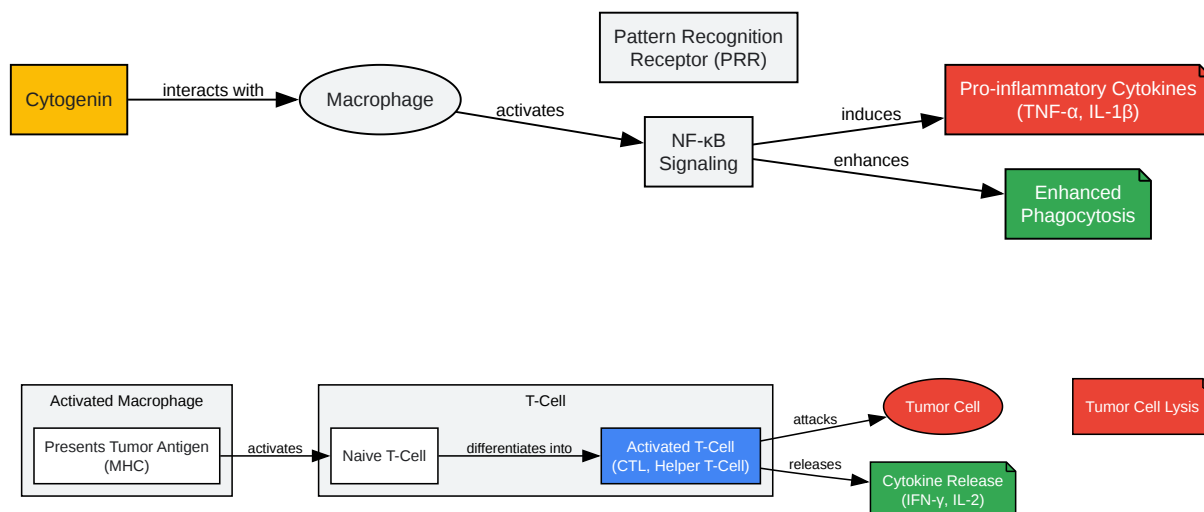
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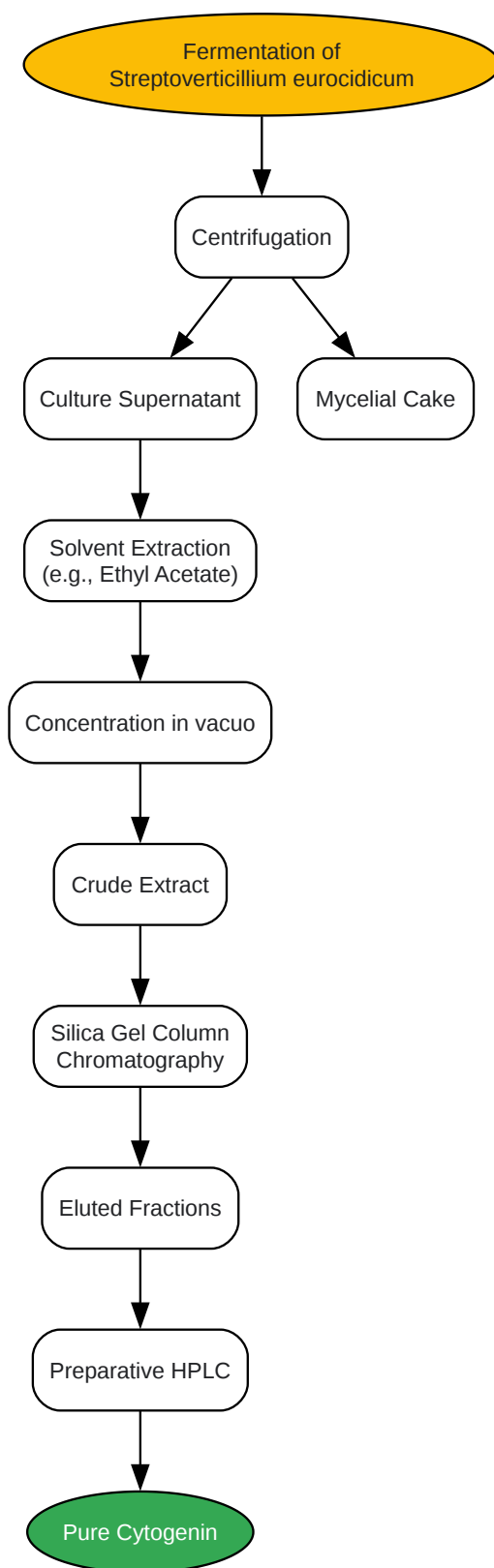
Mechanism of Action

The primary mechanism of action of **Cytogenin** is the potentiation of the host's immune system. Evidence suggests that it activates macrophages and T-lymphocytes, leading to a robust antitumor response.

Macrophage Activation

While the precise signaling pathway of **Cytogenin**-induced macrophage activation is not fully elucidated, it is proposed that **Cytogenin** acts as a pathogen-associated molecular pattern (PAMP) or a damage-associated molecular pattern (DAMP) mimic, leading to the activation of macrophages. This activation likely results in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1 beta (IL-1 β), and enhanced phagocytic activity.





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